rel-(1R,2R)-2-(2-Bromophenyl)cyclopropane-1-carboxylic acid
Description
rel-(1R,2R)-2-(2-Bromophenyl)cyclopropane-1-carboxylic acid (CAS: 175168-70-4) is a cyclopropane derivative featuring a brominated phenyl ring at the C2 position and a carboxylic acid group at C1. The compound’s stereochemistry (rel-(1R,2R)) and bromine substitution pattern confer unique steric and electronic properties, making it valuable in pharmaceutical and materials science research. It is commercially available with 97% purity (Thermo Scientific, Y22221) and requires storage at 2–8°C in sealed, dry conditions .
Properties
IUPAC Name |
(1R,2R)-2-(2-bromophenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c11-9-4-2-1-3-6(9)7-5-8(7)10(12)13/h1-4,7-8H,5H2,(H,12,13)/t7-,8+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJXGNJABBYVEHY-JGVFFNPUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175168-70-4 | |
| Record name | rac-(1R,2R)-2-(2-bromophenyl)cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(1R,2R)-2-(2-Bromophenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of a bromophenyl-substituted alkene with a diazo compound in the presence of a transition metal catalyst. The reaction conditions often include:
Catalyst: Rhodium or copper-based catalysts
Solvent: Dichloromethane or toluene
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
rel-(1R,2R)-2-(2-Bromophenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the carboxylic acid group to a carboxylate or other oxidized forms.
Reduction: Reduction of the bromophenyl group to a phenyl group.
Substitution: Halogen exchange or nucleophilic substitution at the bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation with palladium on carbon.
Substitution: Sodium iodide in acetone or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Carboxylate salts or esters.
Reduction: Phenyl-substituted cyclopropane derivatives.
Substitution: Iodophenyl or other nucleophile-substituted cyclopropane derivatives.
Scientific Research Applications
rel-(1R,2R)-2-(2-Bromophenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rel-(1R,2R)-2-(2-Bromophenyl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can participate in π-π interactions, while the carboxylic acid group can form hydrogen bonds or ionic interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Cyclopropane-carboxylic acid derivatives vary in aromatic substituents and stereochemistry, significantly altering their physicochemical and biological properties. Key analogues include:
Table 1: Structural and Physical Comparisons
*Full name: rel-(1S,2S)-2-(5-bromothiophen-2-yl)cyclopropane-1-carboxylic acid
Key Observations:
- Electronic Effects : Bromine’s electron-withdrawing nature increases acidity (lower pKa) relative to fluorine or chlorine derivatives. For example, the 4-fluorophenyl analogue has a pKa of 4.56 , whereas the target compound is expected to be more acidic due to bromine’s stronger inductive effect.
- Heterocyclic Analogues : Replacing the phenyl ring with a thiophene (as in CAS 1818257-71-4) alters conjugation and solubility, making such derivatives useful in optoelectronic materials .
Biological Activity
rel-(1R,2R)-2-(2-Bromophenyl)cyclopropane-1-carboxylic acid, identified by the CAS number 175168-70-4, is a compound that has garnered interest due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H9BrO2
- Molecular Weight : 241.08 g/mol
- Purity : Typically >97%
- SMILES Notation : O=C([C@H]1C@HC1)O
This compound is characterized by a cyclopropane structure with a bromophenyl substituent, which may influence its biological interactions.
Anticancer Properties
Research indicates that compounds with similar structural features to this compound exhibit significant anticancer activity. For instance, bromophenols derived from marine algae have shown promising results against various cancer cell lines:
- Mechanisms of Action :
- Induction of mitochondrial apoptosis.
- Inhibition of topoisomerase activity.
- Disruption of VEGF signaling pathways, leading to anti-angiogenic effects.
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Compound | Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| BP 1.1 | HeLa | Not specified | Mitochondrial apoptosis |
| BP 1.2 | HCT-116 | 8.7 | β1-integrin/FAK signaling modulation |
| BP 1.9 | A549 | 4.29 ± 0.79 | ROS-mediated apoptosis |
These findings suggest that this compound may possess similar anticancer properties due to its structural similarities with other brominated compounds.
Case Studies and Research Findings
Several studies have explored the biological activities of structurally related compounds:
-
Study on Bromophenols from Marine Algae :
- Findings : Certain bromophenols exhibited cytotoxic effects on human cancer cell lines such as HeLa and A549, with mechanisms involving ROS production and cell cycle arrest.
- Implications : Suggests potential for this compound in cancer treatment.
-
Antimicrobial Activity Assessment :
- Findings : Related brominated compounds showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
- Implications : Indicates potential for developing new antimicrobial agents based on the structure of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
